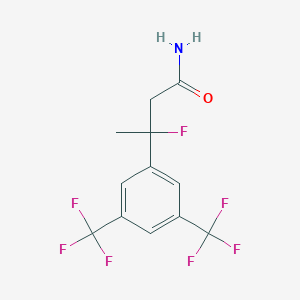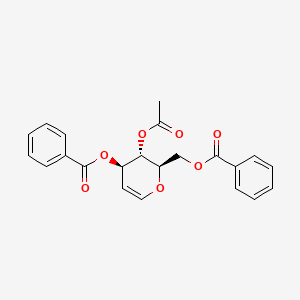
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal: is a derivative of D-glucal, a sugar molecule. This compound is characterized by the presence of acetyl and benzoyl groups attached to the glucal structure, which significantly alters its chemical properties and reactivity. It is commonly used in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal typically involves the protection of hydroxyl groups on the D-glucal molecule. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 6 of D-glucal are protected using benzoyl chloride in the presence of a base such as pyridine. This step results in the formation of 3,6-di-O-benzoyl-D-glucal.
Acetylation: The hydroxyl group at position 4 is then acetylated using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the protection and acetylation reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including NMR and HPLC analysis.
Chemical Reactions Analysis
Types of Reactions
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl and benzoyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyl and benzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields the deprotected D-glucal.
Substitution: Results in various substituted glucal derivatives depending on the nucleophile used.
Scientific Research Applications
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Serves as a building block for the synthesis of biologically active oligosaccharides.
Medicine: Utilized in the development of glycosylated drugs and prodrugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal involves its ability to participate in glycosylation reactions. The acetyl and benzoyl groups protect the hydroxyl groups, allowing selective reactions at specific positions on the glucal molecule. This selectivity is crucial for the synthesis of complex carbohydrates and glycosides.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Similar in structure but with acetyl groups at positions 3, 4, and 6.
3,6-Di-O-benzoyl-D-glucal: Lacks the acetyl group at position 4.
4,6-Di-O-benzoyl-D-glucal: Lacks the benzoyl group at position 3.
Uniqueness
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal is unique due to its specific pattern of acetyl and benzoyl protection, which provides distinct reactivity and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides, where precise control over functional group placement is essential.
Properties
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-4-benzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-15(23)28-20-18(29-22(25)17-10-6-3-7-11-17)12-13-26-19(20)14-27-21(24)16-8-4-2-5-9-16/h2-13,18-20H,14H2,1H3/t18-,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIQXXWSKVCPLQ-AQNXPRMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=COC1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C=CO[C@@H]1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one](/img/structure/B8040609.png)
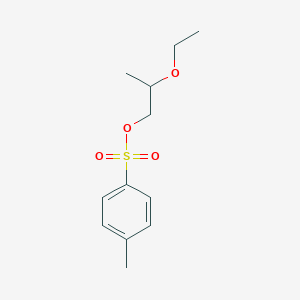
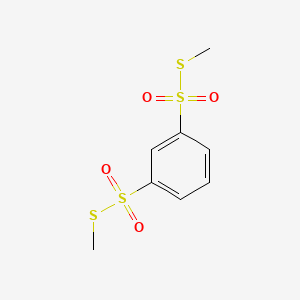
![4-[2-(4-Hydroxycyclohexyl)-2-bicyclo[2.2.1]heptanyl]cyclohexan-1-ol](/img/structure/B8040637.png)

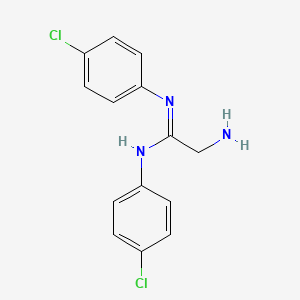
![4-[Dimethylamino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8040651.png)
![5,7-Di(piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8040663.png)
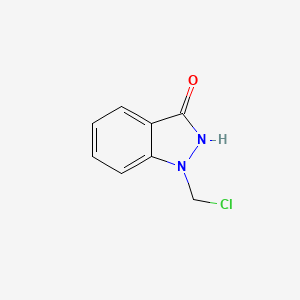
![tert-butyl (1R,5S)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8040676.png)
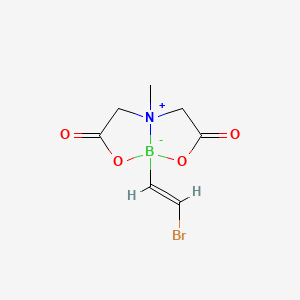
![N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine](/img/structure/B8040684.png)
![2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8040696.png)
